2,3-Diethyl-5-methylpyrazine is a heterocyclic compound belonging to the class of pyrazines. It is found naturally in various food products, including roasted coffee, where it contributes to the characteristic aroma []. Scientific research methods like gas chromatography-olfactometry (GC-O) have been employed to identify and characterize 2,3-diethyl-5-methylpyrazine in complex food matrices [].
Studies have determined various physicochemical properties of 2,3-diethyl-5-methylpyrazine relevant to scientific research. These include:
,3-Diethyl-5-methylpyrazine is a valuable research tool in food science due to its contribution to the aroma profile of various food products. Studies have employed it as a:
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of 2,3-diethyl-5-methylpyrazine and concluded that it is not genotoxic and does not pose a safety concern at its current levels of intake in food [].
2,3-Diethyl-5-methylpyrazine is an organic compound with the molecular formula and a molecular weight of approximately 150.23 g/mol. It is classified as a pyrazine derivative, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. The compound is known for its distinct musty odor, often described as reminiscent of roasted nuts and earthy notes, making it valuable in flavor and fragrance applications .
This compound has several synonyms, including 2-Methyl-5,6-diethylpyrazine and 5-Methyl-2,3-diethylpyrazine, which highlight its structural variations within the pyrazine family . It is typically found in a liquid state with a boiling point of around 80 °C at 12 mmHg and a flash point of 57 °C .
The compound can also undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-donating alkyl groups on the pyrazine ring. These reactions can lead to various derivatives that may exhibit altered biological or sensory properties.
Research indicates that 2,3-Diethyl-5-methylpyrazine exhibits biological activity that may influence human health. It has been studied for its potential effects on flavor perception and sensory evaluation in food products. The compound's presence can enhance the aroma profile of various foods, contributing to consumer preferences .
Additionally, some studies suggest that pyrazines may exhibit antioxidant properties, although specific research on 2,3-Diethyl-5-methylpyrazine's antioxidant capacity remains limited .
The synthesis of 2,3-Diethyl-5-methylpyrazine can be achieved through several methods:
These methods allow for both laboratory-scale synthesis and larger-scale industrial production depending on demand .
2,3-Diethyl-5-methylpyrazine finds extensive applications across various industries:
Its versatility makes it an essential ingredient in both culinary and cosmetic formulations .
Several compounds share structural similarities with 2,3-Diethyl-5-methylpyrazine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Ethyl-5-methylpyrazine | Lacks one ethyl group; different aroma profile | |
2,6-Diethylpyrazine | Ethyl groups at positions 2 and 6; distinct scent | |
2-Methyl-5-ethylpyrazine | Contains an ethyl group; used in similar applications | |
2,3-Dimethylpyrazine | More methyl groups; different flavor characteristics |
The uniqueness of 2,3-Diethyl-5-methylpyrazine lies in its specific arrangement of ethyl and methyl groups which contribute to its distinctive musty aroma profile that differentiates it from other pyrazines. This specificity makes it particularly valuable in flavoring applications where nuanced taste profiles are essential .
Irritant